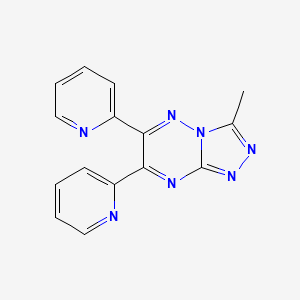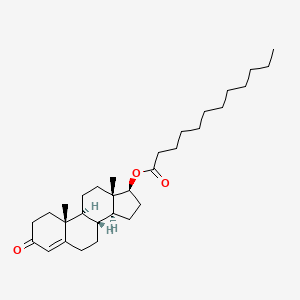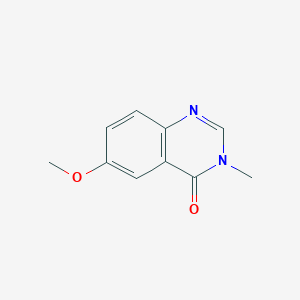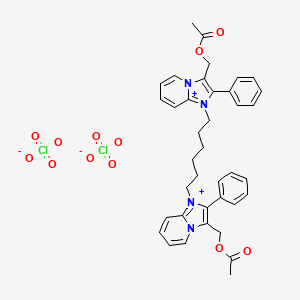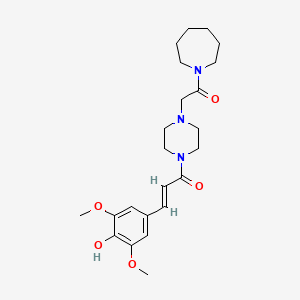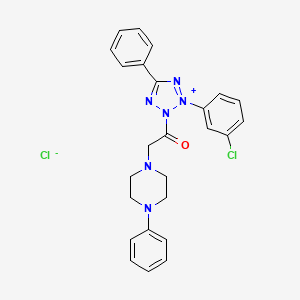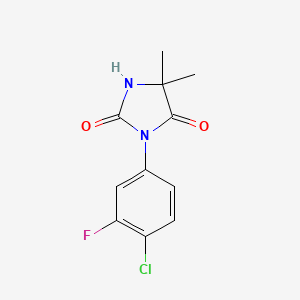
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- is a synthetic organic compound that belongs to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom This particular compound is characterized by the presence of a 4-chloro-3-fluorophenyl group and two methyl groups attached to the hydantoin ring
準備方法
The synthesis of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluoroaniline and dimethylhydantoin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be cost-effective and scalable for large-scale production.
化学反応の分析
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted hydantoins.
科学的研究の応用
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- can be compared with other similar compounds, such as:
Hydantoin, 3-(4-chlorophenyl)-5,5-dimethyl-: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
Hydantoin, 3-(4-fluorophenyl)-5,5-dimethyl-: This compound lacks the chlorine atom, which may also lead to variations in its reactivity and applications.
Hydantoin, 3-(4-chloro-3-methylphenyl)-5,5-dimethyl-:
The uniqueness of Hydantoin, 3-(4-chloro-3-fluorophenyl)-5,5-dimethyl- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
92668-52-5 |
|---|---|
分子式 |
C11H10ClFN2O2 |
分子量 |
256.66 g/mol |
IUPAC名 |
3-(4-chloro-3-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClFN2O2/c1-11(2)9(16)15(10(17)14-11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H,14,17) |
InChIキー |
VAJCPXZHCUVGMG-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


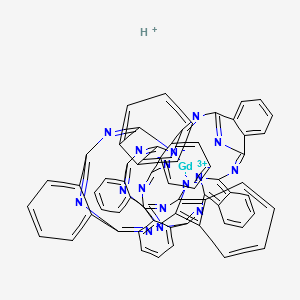
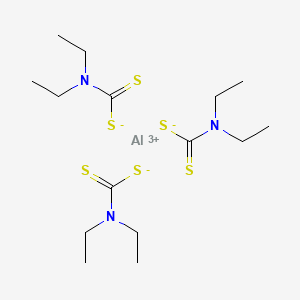
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)

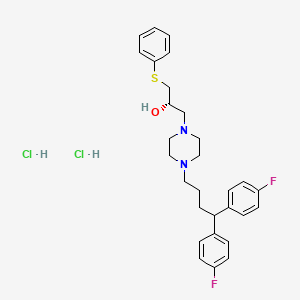
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
